molecular formula C29H30ClN3O3S B393925 ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B393925
M. Wt: 536.1g/mol
InChI Key: CMTATYYIQRDZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization steps to introduce the amino, cyano, and other functional groups .

Chemical Reactions Analysis

ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

ETHYL 2-[2-AMINO-4-(4-CHLOROPHENYL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H30ClN3O3S

Molecular Weight

536.1g/mol

IUPAC Name

ethyl 2-[2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C29H30ClN3O3S/c1-4-36-28(35)24-18-7-5-6-8-22(18)37-27(24)33-20-13-29(2,3)14-21(34)25(20)23(19(15-31)26(33)32)16-9-11-17(30)12-10-16/h9-12,23H,4-8,13-14,32H2,1-3H3

InChI Key

CMTATYYIQRDZKZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CC(C4)(C)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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